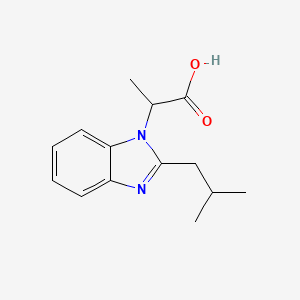

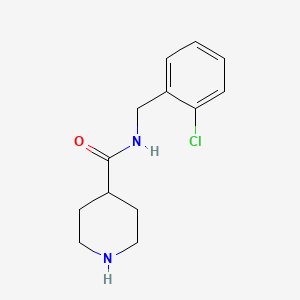

2-(2-Isobutyl-1H-benzimidazol-1-YL)propansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, fever, and inflammation. Ibuprofen is one of the most commonly used medications in the world and is available over-the-counter in many countries. Ibuprofen is also used in scientific research as a tool to study the biochemical and physiological effects of inflammation and pain.

Wissenschaftliche Forschungsanwendungen

Metall-Ionen-Chelation

Aufgrund seines Benzimidazol-Molekülteils kann 2-(2-IBB) als Metall-Ionen-Chelator fungieren. Es bildet stabile Komplexe mit Metallionen, was Anwendungen in der Umweltbehebung, Katalyse oder Medikamentenverabreichung ermöglichen könnte.

Diese Anwendungen zeigen die Vielseitigkeit von 2-(2-IBB) und seinen potenziellen Einfluss auf verschiedene wissenschaftliche Disziplinen auf. Forscher untersuchen weiterhin seine Eigenschaften und ebnen so den Weg für innovative Therapieansätze. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, können Sie uns gerne fragen! 🌟

Wirkmechanismus

Target of Action

The primary targets of 2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid . These factors can include pH, temperature, and the presence of other molecules, among others.

Eigenschaften

IUPAC Name |

2-[2-(2-methylpropyl)benzimidazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(2)8-13-15-11-6-4-5-7-12(11)16(13)10(3)14(17)18/h4-7,9-10H,8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBJTNCYZOPXBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2N1C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397785 |

Source

|

| Record name | 2-[2-(2-Methylpropyl)-1H-benzimidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892241-05-3 |

Source

|

| Record name | 2-[2-(2-Methylpropyl)-1H-benzimidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)